(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
Description
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
8-ethoxy-7-[(E)-prop-1-enyl]quinoline |
InChI |
InChI=1S/C14H15NO/c1-3-6-12-9-8-11-7-5-10-15-13(11)14(12)16-4-2/h3,5-10H,4H2,1-2H3/b6-3+ |
InChI Key |
CCAASCAAAMAWCT-ZZXKWVIFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC2=C1N=CC=C2)/C=C/C |
Canonical SMILES |
CCOC1=C(C=CC2=C1N=CC=C2)C=CC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline
Retrosynthetic Analysis and Key Disconnections for the (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline Scaffold
Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, the primary disconnections involve the carbon-carbon bond of the prop-1-en-1-yl group and the carbon-oxygen bond of the ethoxy group, as well as the bonds forming the quinoline (B57606) core.
A logical retrosynthetic approach would first disconnect the (E)-prop-1-en-1-yl group at the C-7 position. This disconnection points towards an olefination reaction, such as a Wittig, Horner-Wadsworth-Emmons, or Julia olefination, as a key final step. rsc.orgorganic-chemistry.org This would require a 7-formyl-8-ethoxyquinoline or a related carbonyl derivative as a precursor.
The second key disconnection is the ethoxy group at the C-8 position. This suggests a nucleophilic substitution reaction on an 8-haloquinoline or the etherification of an 8-hydroxyquinoline (B1678124) precursor. The latter is often a more practical approach.
Finally, the quinoline ring itself can be disconnected through various established synthetic routes. The choice of disconnection strategy for the quinoline core will largely depend on the desired substitution pattern and the availability of starting materials. Common disconnections lead back to substituted anilines and three-carbon units, as seen in the Skraup, Doebner-von Miller, or Combes syntheses, or to ortho-aminoaryl aldehydes/ketones and a two-carbon component in the Friedländer synthesis. iipseries.orgrroij.com
Precursor Synthesis and Regioselective Functional Group Transformations towards (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
The successful synthesis of the target molecule hinges on the efficient preparation of key precursors and the regioselective introduction of functional groups.
Strategies for Assembling the Quinoline Core
The construction of the quinoline skeleton is a fundamental step in the synthesis. Several classical and modern methods are available, each with its own advantages and limitations. mdpi.comrsc.org
| Quinoline Synthesis Method | Starting Materials | Key Features | Potential for Substitution |
| Skraup Synthesis | Aniline (B41778), glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) | Harsh reaction conditions, often low yields. | Can be used for a variety of substituted anilines. iipseries.org |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated carbonyl compound, acid catalyst | More versatile than the Skraup synthesis. | Allows for the introduction of substituents on the pyridine (B92270) ring. |
| Combes Synthesis | Aniline, β-diketone, acid catalyst | Forms 2,4-disubstituted quinolines. iipseries.org | Good for specific substitution patterns. |
| Friedländer Synthesis | o-aminoaryl aldehyde or ketone, compound with an α-methylene group | Mild conditions, good yields, high regioselectivity. iipseries.orgmdpi.com | Highly versatile for producing polysubstituted quinolines. mdpi.com |
| Modern Catalytic Methods | Various (e.g., 2-aminoaryl alcohols and ketones) | Often milder conditions, higher efficiency, and broader functional group tolerance. mdpi.com | Includes transition metal-catalyzed C-H activation/annulation strategies. mdpi.com |
For the synthesis of an 8-ethoxy-7-substituted quinoline, a Friedländer approach starting from a suitably substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative would offer a high degree of control over the substitution pattern.
Installation and Derivatization of the Ethoxy Moiety at the C-8 Position
The introduction of the ethoxy group at the C-8 position is a critical functionalization step. researchgate.net A common strategy involves the synthesis of 8-hydroxyquinoline, which can then be etherified. 8-Hydroxyquinoline can be synthesized via several methods, including the Skraup synthesis using o-aminophenol or through diazotization of 8-aminoquinoline (B160924) followed by hydrolysis. rroij.com
Once 8-hydroxyquinoline or a derivative thereof is obtained, the ethoxy group can be installed via a Williamson ether synthesis. This typically involves deprotonating the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form the corresponding alkoxide, which is then reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663).
Alternatively, modern cross-coupling methods could potentially be employed to form the C-O bond, although the Williamson ether synthesis remains a robust and widely used method for this transformation.
Stereoselective and Regioselective Formation of the (E)-Prop-1-en-1-yl Side Chain at C-7
The final and perhaps most challenging step is the stereoselective and regioselective installation of the (E)-prop-1-en-1-yl group at the C-7 position. bldpharm.comnih.gov This requires precise control over both the position of the new carbon-carbon bond and the geometry of the resulting double bond.
Olefination Reactions for Controlled (E)-Alkene Geometry
Several olefination reactions are well-suited for the stereoselective synthesis of (E)-alkenes. organic-chemistry.orgresearchgate.net The choice of reaction often depends on the specific substrate and the desired reaction conditions.
| Olefination Reaction | Reagents | Stereoselectivity | Advantages/Disadvantages |
| Wittig Reaction | Phosphonium (B103445) ylide, aldehyde or ketone | Can be tuned to favor either (E) or (Z) isomers depending on the ylide structure and reaction conditions. Stabilized ylides generally favor the (E)-alkene. | A widely applicable and well-understood reaction. The phosphine (B1218219) oxide byproduct can sometimes be difficult to remove. |
| Horner-Wadsworth-Emmons (HWE) Reaction | Phosphonate (B1237965) carbanion, aldehyde or ketone | Generally provides excellent (E)-selectivity, especially with aldehydes. | The phosphonate byproducts are water-soluble, facilitating purification. The phosphonate reagents are often more reactive than the corresponding phosphonium ylides. |
| Julia-Kocienski Olefination | Heteroaryl sulfone, aldehyde or ketone, base | Typically gives high (E)-selectivity. rsc.orgresearchgate.net | Offers a powerful alternative to the Wittig and HWE reactions, often with excellent stereocontrol. researchgate.net |
| Peterson Olefination | α-silyl carbanion, aldehyde or ketone | Can provide either (E) or (Z) alkenes depending on the workup conditions (acidic vs. basic). | A versatile method, but the stereochemical outcome is highly dependent on the reaction conditions. qub.ac.uk |
For the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, a Horner-Wadsworth-Emmons reaction of 8-ethoxy-7-formylquinoline with the ylide derived from diethyl ethylphosphonate would be a highly effective strategy to ensure the desired (E)-geometry of the double bond.
Directed Functionalization Approaches at the C-7 Position
Achieving regioselective functionalization at the C-7 position of the quinoline ring can be challenging due to the electronic nature of the heterocyclic system. nih.govresearchgate.net However, several strategies can be employed to direct reactions to this specific position.
One approach is to utilize a directing group. For instance, a removable directing group could be installed at the N-1 position (as the N-oxide) or at the C-8 position to guide a metal-catalyzed C-H activation/functionalization reaction to the C-7 position. nih.gov Recent advances have shown that transition metal catalysis, for example with palladium or cobalt, can enable the direct and selective functionalization of quinoline at various positions, including C-7. researchgate.netnih.gov
Another strategy involves the use of a pre-functionalized quinoline. For example, starting with a 7-bromo-8-ethoxyquinoline would allow for the introduction of the prop-1-en-1-yl group via a transition metal-catalyzed cross-coupling reaction, such as a Suzuki, Heck, or Stille coupling. This approach offers excellent regiocontrol, and the stereochemistry of the double bond could be controlled by the choice of the coupling partner (e.g., using (E)-prop-1-en-1-ylboronic acid in a Suzuki coupling).
Catalytic Approaches in the Synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
Modern synthetic strategies heavily rely on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, catalytic approaches are indispensable, particularly for the crucial carbon-carbon bond formation at the C7 position.
Transition metal catalysis represents the most powerful tool for the functionalization of heteroaromatic compounds like quinoline. Current time information in Pasuruan, ID.rsc.orgnih.gov The most logical approach to synthesizing the target molecule involves the use of a pre-functionalized quinoline precursor, namely 7-halo-8-ethoxyquinoline, which can then undergo a cross-coupling reaction to introduce the (E)-prop-1-en-1-yl group.
A plausible synthetic pathway begins with the commercially available 8-hydroxyquinoline. Regioselective bromination at the C7 position can be achieved using N-bromosuccinimide (NBS) in a suitable solvent like chloroform, yielding 7-bromo-8-hydroxyquinoline. researchgate.netchemicalbook.com Subsequent etherification of the hydroxyl group under Williamson ether synthesis conditions (e.g., using ethyl iodide or diethyl sulfate in the presence of a base like sodium hydride or potassium carbonate) would furnish the key intermediate, 7-bromo-8-ethoxyquinoline . masterorganicchemistry.com
With this key intermediate in hand, two primary transition metal-catalyzed cross-coupling reactions are highly suitable for introducing the C7-alkenyl substituent: the Heck-Mizoroki reaction and the Suzuki-Miyaura coupling.
The Heck-Mizoroki Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. wikipedia.orgmdpi.com In this case, 7-bromo-8-ethoxyquinoline would be coupled with propene. The reaction typically yields the trans or (E)-isomer as the major product due to steric considerations in the transition state, which is advantageous for obtaining the desired stereochemistry of the target molecule. organic-chemistry.org
The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the active catalyst. wikipedia.org
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃ or PPh₃ | Et₃N or K₂CO₃ | DMF, NMP, or Acetonitrile | 100-140 | Good to Excellent |
| PdCl₂(PPh₃)₂ | (none added) | NaOAc | DMF | 120 | Good |
| Palladacycle Complexes | (integral to catalyst) | K₂CO₃ | NMP | 130 | High |
The Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. mdpi.commasterorganicchemistry.com For this synthesis, 7-bromo-8-ethoxyquinoline would be reacted with (E)-prop-1-en-1-ylboronic acid or its corresponding ester (e.g., a pinacol (B44631) ester). nih.gov This method is renowned for its mild reaction conditions and high functional group tolerance. researchgate.net
The choice of catalyst, ligand, and base is crucial for achieving high yields. Electron-donating and bulky phosphine ligands often improve the efficiency of the coupling with heteroaryl halides. acs.orgnih.gov
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | (none added) | Na₂CO₃ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80-100 | Good to Excellent |
| Pd(dppf)Cl₂ | (none added) | Cs₂CO₃ or K₃PO₄ | Dioxane or DMF | 80-110 | High |
| NiCl₂(PCy₃)₂ | (none added) | K₃PO₄ | 2-MeTHF or tert-Amyl alcohol | 60-100 | Good to Excellent |
In recent years, organocatalysis and metal-free synthetic methods have gained prominence as "green" alternatives to transition metal-catalyzed reactions, avoiding the use of potentially toxic and expensive heavy metals. nih.gov While well-established for certain transformations, their application to the specific C-H alkenylation required for the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is still an emerging field.
Most direct C-H functionalization reactions on the quinoline ring rely on directing groups, such as an N-oxide or an 8-amino group, to achieve regioselectivity. mdpi.comcapes.gov.br The 8-ethoxy group is a significantly weaker directing group, making direct, selective C-H activation at the C7 position challenging.
However, some metal-free approaches for quinoline synthesis could be considered. For instance, the Friedländer annulation, which condenses a 2-aminoaryl ketone with a compound containing an α-methylene group, can be catalyzed by Brønsted acids. acs.org One could envision a strategy starting from a pre-functionalized aniline, such as 2-amino-3-ethoxy-4-(prop-1-en-1-yl)benzaldehyde , and reacting it with acetaldehyde (B116499) under acid catalysis. This approach, however, shifts the synthetic challenge to the preparation of the complex aniline starting material.
Another area of exploration is photocatalysis, which can enable C-H functionalization under mild, metal-free conditions. While powerful, achieving the required regioselectivity on the 8-ethoxyquinoline (B73301) scaffold without a dedicated directing group remains a significant hurdle that requires further research. Current organocatalytic methods for quinoline core construction are more focused on building the ring system from acyclic precursors rather than functionalizing a pre-formed quinoline at the C7 position. nih.govacs.org
Optimization of Reaction Conditions and Yield Enhancement Strategies in (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline Synthesis
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and costs. For the proposed transition metal-catalyzed syntheses of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, several parameters can be systematically varied.
Key Optimization Parameters:
Catalyst and Ligand Selection: The choice of palladium or nickel catalyst and the associated phosphine or N-heterocyclic carbene (NHC) ligand is paramount. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos can be highly effective for challenging substrates like heteroaryl halides. For Heck reactions, the choice of phosphine ligand can influence both activity and stereoselectivity. mdpi.com
Base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃N) can significantly impact the reaction rate, particularly in the Suzuki-Miyaura coupling's transmetalation step and in the regeneration of the Pd(0) catalyst in the Heck reaction.
Solvent: The polarity and boiling point of the solvent (e.g., DMF, NMP, dioxane, toluene, 2-MeTHF) affect the solubility of reactants and the stability of the catalytic species. The choice of solvent can also influence the reaction rate and selectivity. acs.orgnih.gov
Concentration: The concentration of the reactants can influence reaction kinetics. In some cases, high dilution can favor intramolecular side reactions, while high concentration might lead to catalyst deactivation or product precipitation.
| Parameter | Strategy | Rationale |
|---|---|---|
| Catalyst Loading | Screening from 0.1 to 5 mol%. | Minimizes cost while ensuring complete conversion. Lowering catalyst loading is a key goal. |
| Ligand-to-Metal Ratio | Varying the ratio (e.g., 1:1 to 4:1) of phosphine ligand to palladium. | Affects the stability and activity of the catalytic species. Excess ligand can sometimes be inhibitory. |
| Base Strength/Type | Testing inorganic (K₂CO₃, K₃PO₄) vs. organic (Et₃N, DBU) bases. | Optimizes the deprotonation and catalyst regeneration steps specific to the reaction mechanism. |
| Additives | Introducing additives like tetraalkylammonium salts in Heck reactions. | Can stabilize catalytic intermediates and improve reaction rates and selectivity. |
| Reaction Time | Monitoring reaction progress by TLC or GC-MS to identify the optimal endpoint. | Prevents product degradation or the formation of byproducts from prolonged heating. |
Green Chemistry Principles and Sustainable Protocols in the Synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can lead to more sustainable and environmentally benign protocols.
Application of Green Chemistry Principles:
Atom Economy: The Heck reaction, in its classic form, has a lower atom economy compared to the Suzuki coupling because it generates a stoichiometric amount of amine hydrohalide salt as waste. The Suzuki reaction is inherently more atom-economical, with the main byproducts being inorganic salts from the base and the boronic acid moiety.
Use of Greener Solvents: Traditional solvents for cross-coupling reactions, such as DMF, NMP, and dioxane, are under scrutiny due to their toxicity and environmental impact. Research has focused on adapting these reactions to more sustainable solvents. acs.orgnih.govnih.gov
Water: Micellar catalysis, using surfactants like saponin, can enable Suzuki-Miyaura couplings to be performed in water at room temperature. rsc.org
Bio-based Solvents: Solvents derived from renewable feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and tert-amyl alcohol, have been shown to be effective media for nickel-catalyzed Suzuki couplings. nih.govacs.org
Ionic Liquids: These can serve as recyclable reaction media for Heck reactions, sometimes eliminating the need for phosphine ligands. wikipedia.org
Catalyst Efficiency and Recyclability:
Reducing Catalyst Loading: Using highly active catalysts at very low loadings (ppm levels) significantly reduces the amount of heavy metal waste. organic-chemistry.org
Energy Efficiency: The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. organic-chemistry.org
By integrating these green chemistry principles, the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline via Heck or Suzuki pathways can be made significantly more efficient and sustainable.
Mechanistic Investigations of Reactions Involving E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline
Elucidation of Reaction Pathways for Derivatization and Transformation of the (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline Scaffold
The derivatization of the (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline scaffold can be approached through several reaction pathways, primarily targeting the quinoline (B57606) core or the prop-1-en-1-yl substituent. The synthesis of such a scaffold often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, which themselves offer multiple mechanistic routes depending on the specific catalysts, ligands, and reaction conditions employed. youtube.commassey.ac.nz
One common strategy for the synthesis of 7-alkenyl-8-alkoxyquinolines involves the coupling of a 7-halo-8-alkoxyquinoline with an appropriate alkenylboronic acid or ester in a Suzuki-Miyaura reaction. The generally accepted catalytic cycle for this transformation involves several key steps:
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the 7-halo-8-ethoxyquinoline, forming a Pd(II) intermediate.
Transmetalation: The alkenylboronic acid, activated by a base, transfers the prop-1-en-1-yl group to the palladium center, displacing the halide.
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final product, (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, regenerating the Pd(0) catalyst. youtube.com
Alternatively, the Heck reaction provides another pathway where a 7-halo-8-ethoxyquinoline can be coupled with propene in the presence of a palladium catalyst and a base. The mechanism involves the oxidative addition of the palladium catalyst to the quinoline halide, followed by migratory insertion of the propene into the palladium-quinoline bond. A subsequent β-hydride elimination then furnishes the final product and regenerates the catalyst. researchgate.net
Further derivatization of the (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline scaffold can be envisioned through various reactions. The prop-1-en-1-yl group is susceptible to electrophilic addition reactions, such as halogenation or hydrohalogenation, which would proceed through the formation of a carbocationic intermediate. The regioselectivity of these additions would be influenced by the electronic effects of the quinoline ring. Additionally, the double bond could be a target for oxidation reactions, leading to the formation of epoxides, diols, or cleavage products, depending on the oxidizing agent used.
The quinoline ring itself can undergo electrophilic aromatic substitution, although the ethoxy and alkenyl substituents will influence the position of substitution. The electron-donating nature of the ethoxy group at the 8-position would likely direct incoming electrophiles to the 5- and 7-positions, although the 7-position is already substituted. The directing effect of the prop-1-en-1-yl group would also need to be considered.
Kinetic Studies of Key Synthetic and Reactive Steps
Alternatively, transmetalation can be the rate-limiting step, particularly when using sterically hindered or electronically deactivated boronic acids. The choice of base is also critical, as it is involved in the activation of the boronic acid. The kinetics of the reductive elimination step are generally fast.
A hypothetical kinetic study for the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline via a Suzuki-Miyaura coupling could involve monitoring the disappearance of the 7-halo-8-ethoxyquinoline or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained could be used to determine the reaction order with respect to each reactant and the catalyst, providing insights into the rate law and the mechanism.
| Reaction Step | Influencing Factors | Expected Kinetic Impact |
| Oxidative Addition | Nature of Halide (I > Br > Cl), Ligand Sterics and Electronics | Can be the rate-determining step. Faster with more reactive halides and electron-donating ligands. |
| Transmetalation | Boronic Acid Reactivity, Base Strength | Can be rate-determining, especially with hindered or deactivated boronic acids. Base is crucial for activation. |
| Reductive Elimination | Ligand Properties | Generally fast, but can be influenced by the ligand's ability to facilitate the coupling of the organic groups. |
Isolation and Advanced Characterization of Reaction Intermediates (Non-Basic Identification)
The direct isolation and characterization of reaction intermediates in catalytic cycles, such as those in palladium-catalyzed cross-coupling reactions, are often challenging due to their transient and reactive nature. However, advanced spectroscopic techniques can provide valuable information about their structure and role in the reaction mechanism.
In the context of the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, key intermediates would include the oxidative addition product, a Pd(II) species of the type [Pd(7-quinolyl)(X)(L)₂] (where X is the halide and L is the phosphine (B1218219) ligand), and the transmetalated intermediate, [Pd(7-quinolyl)(prop-1-en-1-yl)(L)₂].
Advanced characterization techniques that could be employed to identify these intermediates, either in situ or after trapping, include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphine-ligated palladium complexes, as the chemical shift of the phosphorus nucleus is sensitive to the coordination environment of the palladium center. Changes in the ³¹P NMR spectrum during the reaction can indicate the formation of different palladium species. ¹H and ¹³C NMR can also provide information about the organic ligands bound to the palladium.
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can be used to detect and characterize charged intermediates in the catalytic cycle. By carefully designing the experiment, it is possible to observe the mass-to-charge ratio of key palladium complexes.
X-ray Crystallography: While challenging for transient species, it is sometimes possible to crystallize stable analogues of reaction intermediates, providing definitive structural information.
For instance, the oxidative addition intermediate could potentially be characterized by a downfield shift in the ³¹P NMR signal compared to the free ligand, and the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the quinoline moiety bound to the palladium. The transmetalated intermediate would show further changes in the NMR spectra, reflecting the presence of the prop-1-en-1-yl group.
| Intermediate | Potential Characterization Technique | Expected Observation |
| Pd(II) Oxidative Addition Product | ³¹P NMR, ¹H NMR, ¹³C NMR, ESI-MS | Downfield shift in ³¹P NMR. New signals for the quinoline moiety in ¹H and ¹³C NMR. Detection of the [Pd(quinolyl)(X)(L)₂]⁺ ion in ESI-MS. |
| Pd(II) Transmetalated Product | ³¹P NMR, ¹H NMR, ¹³C NMR, ESI-MS | Further changes in NMR spectra indicating the presence of the prop-1-en-1-yl group. Detection of the [Pd(quinolyl)(alkenyl)(L)₂]⁺ ion. |
Computational and Experimental Approaches for Catalyst Role and Reaction Mechanism Elucidation
A synergistic approach combining computational modeling and experimental work is invaluable for a deep understanding of the catalyst's role and the reaction mechanism in the synthesis and derivatization of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline.
Computational Approaches:
Density Functional Theory (DFT) calculations have become a powerful tool for investigating the mechanisms of catalytic reactions. rroij.com For the synthesis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, DFT could be used to:
Model the entire catalytic cycle: Calculate the energies of reactants, intermediates, transition states, and products for each elementary step (oxidative addition, transmetalation, reductive elimination).
Determine the rate-determining step: By identifying the transition state with the highest energy barrier, the rate-limiting step of the reaction can be predicted.
Investigate the role of the ligand: The steric and electronic effects of different phosphine ligands on the stability of intermediates and the energy of transition states can be systematically studied to understand how they influence the catalyst's activity and selectivity.
Predict regioselectivity and stereoselectivity: In reactions where multiple isomers can be formed, DFT can help predict the most likely product by comparing the energies of the different reaction pathways.
Experimental Approaches:
Experimental studies are essential to validate the predictions from computational models and to provide real-world data on the reaction. Key experimental techniques include:
In situ spectroscopic monitoring: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and in-situ NMR can be used to monitor the concentration of reactants, products, and potentially intermediates in real-time, providing kinetic data and insights into the reaction progress.
Catalyst screening: Systematically varying the palladium precursor, ligands, base, and solvent allows for the optimization of the reaction conditions and provides information about the factors that control the catalyst's performance.
Isotope labeling studies: Using isotopically labeled reactants (e.g., deuterium-labeled propene) can help to elucidate the mechanism of bond-forming and bond-breaking steps.
By combining the predictive power of computational chemistry with the empirical evidence from well-designed experiments, a comprehensive picture of the mechanistic intricacies of reactions involving (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can be constructed. This knowledge is not only of fundamental scientific interest but also crucial for the development of more efficient and selective synthetic methods for this and related quinoline derivatives.
Theoretical and Computational Studies of E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline
Quantum Chemical Analysis of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of quinoline (B57606) derivatives like (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline. These studies provide insights into the molecule's stability, reactivity, and electronic behavior through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO energies are critical in determining a molecule's ability to donate and accept electrons, respectively, which in turn influences its chemical behavior and optoelectronic properties. researchgate.net For quinoline derivatives, DFT calculations are frequently used to determine these energies and the resulting HOMO-LUMO energy gap (ΔE). researchgate.netnih.gov A smaller energy gap generally signifies higher reactivity and greater ease of intramolecular charge transfer. nih.gov For instance, in a study of various quinoline derivatives, the HOMO-LUMO energy gaps were found to be crucial in understanding their chemical stability. nih.gov
The electronic structure of substituted quinolines is significantly influenced by the nature and position of the substituents on the quinoline ring. researchgate.net The ethoxy group at the 8-position and the (E)-prop-1-en-1-yl group at the 7-position in the title compound are expected to modulate the electron density distribution across the aromatic system. The nitrogen atom in the quinoline ring typically acts as a lone pair donor, influencing the molecule's interaction with other species. nih.gov
Table 1: Representative Frontier Molecular Orbital Data for Substituted Quinolines (Illustrative)
| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Disubstituted Quinoline with Carbazole | -5.546 | -1.768 | 3.778 | researchgate.net |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | - | - | 4.6255 | nih.gov |
| N-(4-methoxybenzylidene) isonicotinohydrazone derivatives | - | - | 3.933 - 4.645 | researchgate.net |
| 8-hydroxyquinolium 3-nitrobenzoate | - | - | - | researchgate.net |
Conformational Analysis and Stereochemical Stability of the (E)-Isomer of the Prop-1-en-1-yl Moiety
Conformational analysis of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is crucial for understanding its three-dimensional structure and the stability of the (E)-isomer of the prop-1-en-1-yl group. The (E) configuration denotes a specific stereochemistry around the carbon-carbon double bond of the propenyl substituent, where the substituents of higher priority on each carbon are on opposite sides of the double bond.
The stability of this (E)-isomer relative to the (Z)-isomer is a key aspect. Photoisomerization can sometimes lead to the conversion between E and Z isomers. rsc.org Computational methods can be employed to calculate the relative energies of the different conformers and isomers, thus predicting their thermodynamic stability. These calculations often involve rotating the single bonds adjacent to the quinoline ring and the propenyl group to map the potential energy surface and identify the most stable conformations.
Crystal structure analysis of related compounds has shown that molecular conformation and supramolecular interactions can differ significantly between isomers. rsc.org For instance, in a study of Z- and E-isomers of an acrylamide (B121943) derivative, the E-isomer exhibited greater deviation from planarity compared to the Z-isomer. rsc.org Such conformational differences can influence the molecule's physical properties and biological activity.
The rotational barrier around the bond connecting the propenyl group to the quinoline ring is another important parameter that can be investigated computationally. This barrier determines the flexibility of the substituent and can influence how the molecule interacts with its environment.
Prediction of Spectroscopic Parameters and Photophysical Properties via Computational Methods (e.g., UV-Vis, Fluorescence, Vibrational)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. nih.govrsc.orgrsc.org
UV-Vis and Fluorescence Spectroscopy:
TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgresearchgate.net These calculations help in assigning the electronic transitions responsible for the observed spectra, such as π → π* transitions, which are common in aromatic systems like quinoline. rsc.org For quinoline derivatives, the absorption spectra are influenced by the substituents, which can cause shifts in the absorption bands. nih.gov For example, the addition of Fe³⁺ to a quinoline-based sensor resulted in changes in its UV-vis absorption spectrum, indicating complex formation. nih.gov
Fluorescence spectra can also be simulated, providing information about the emission wavelengths and quantum yields. rsc.org The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is another important photophysical parameter that can be investigated computationally. rsc.org
Vibrational Spectroscopy:
DFT calculations are also extensively used to predict vibrational spectra (FT-IR and Raman). nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.netmdpi.com This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. nih.gov The calculations can also provide information on the intensities of the IR and Raman bands. nih.gov It is common practice to scale the calculated frequencies to better match the experimental values, accounting for approximations in the theoretical methods. nih.gov
Table 2: Predicted Spectroscopic Data for Related Quinoline Derivatives (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Compound Type | Value | Reference |
| UV-Vis | λmax | Various quinoline derivatives | 305–377 nm (experimental) | rsc.org |
| Fluorescence | Emission Range | Various quinoline derivatives | 430–502 nm (experimental) | rsc.org |
| FT-IR | C-H stretching | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | 3123-2927 cm⁻¹ (calculated) | mdpi.com |
| FT-IR | C=O stretching | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid | 1708 cm⁻¹ (calculated) | mdpi.com |
Note: This table provides illustrative data for related compounds to demonstrate the types of parameters that can be predicted computationally.
Reaction Mechanism Simulations and Transition State Energetics for Reactions Involving (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions. For reactions involving (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, such as its synthesis or subsequent transformations, reaction mechanism simulations can provide detailed insights into the reaction pathways and the energetics of the transition states.
The synthesis of quinoline derivatives can proceed through various routes, such as the Skraup reaction or transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov Computational studies can be used to model these reaction pathways, identify key intermediates and transition states, and calculate their relative energies. This information helps in understanding the reaction's feasibility, regioselectivity, and stereoselectivity.
For example, in a study of a modified Skraup reaction, DFT calculations of activation energies for different transition states were used to explain the formation of different isomers. researchgate.net The calculations showed that the formation of a minor isomer was possible but energetically less favorable, which was consistent with the experimental observations. researchgate.net
Similarly, for reactions where (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline acts as a reactant, computational modeling can predict the most likely reaction sites and the energy barriers for different reaction pathways. This is particularly useful for designing new synthetic routes or for understanding the molecule's reactivity in different chemical environments.
Intermolecular Interaction Modeling Relevant to Supramolecular Assemblies or Coordination Chemistry
The study of intermolecular interactions is crucial for understanding how molecules like (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline organize in the solid state or in solution, leading to the formation of supramolecular assemblies or coordination complexes. rsc.org Computational modeling can provide valuable insights into the nature and strength of these interactions.
Supramolecular Assemblies:
Quinoline derivatives are known to form supramolecular structures through various non-covalent interactions, such as π-π stacking, hydrogen bonding, and van der Waals forces. rsc.orgnih.gov Molecular modeling can be used to simulate the self-assembly process and to predict the geometry and stability of the resulting supramolecular structures. For instance, studies on indeno[1,2-b]quinoline-9,11-diones have shown that these molecules can intercalate with DNA through π-π stacking and hydrogen bonding interactions. nih.gov Similarly, some quinoline derivatives can form organogels through self-assembly, and the resulting structures can exhibit interesting properties like fluorescence. rsc.org
Coordination Chemistry:
The nitrogen atom in the quinoline ring and the oxygen atom of the ethoxy group in (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can act as coordination sites for metal ions. nih.govpku.edu.cn Computational methods can be used to model the coordination of metal ions to the quinoline derivative, predicting the geometry of the resulting metal complex and the strength of the metal-ligand bonds. scirp.org These studies are important for understanding the chelating properties of the molecule and for designing new metal-based materials with specific applications. For example, quinoline derivatives have been studied for their ability to form complexes with Cu²⁺. nih.gov Furthermore, gold(I) complexes with quinoline-8-thiolate (B11517215) have been shown to exhibit luminescence, which is influenced by intermolecular metal-metal interactions. nih.gov
Advanced Spectroscopic and Structural Elucidation Techniques for E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy is the most powerful tool for elucidating the complete solution-state structure of an organic molecule. A suite of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be employed to map out the entire chemical structure of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline.
2D NMR experiments are indispensable for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to trace the connectivity within the individual substituent groups. For instance, it would show a clear correlation pathway from the methyl protons to the methylene (B1212753) protons of the ethoxy group, and a separate set of correlations between the vinylic protons and the methyl protons of the prop-1-en-1-yl group. It would also reveal couplings between the adjacent protons on the quinoline (B57606) ring (e.g., H-2 with H-3, H-5 with H-6).
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. researchgate.net It allows for the unambiguous assignment of each carbon atom that bears a proton. For example, the methylene protons of the ethoxy group at ~4.2 ppm would correlate to a carbon signal around 65-70 ppm, while the vinylic protons of the propenyl group would correlate to their respective sp² carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for connecting the molecular fragments. It detects longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.net This experiment would provide the definitive evidence for the placement of the substituents on the quinoline ring. Key correlations would be expected from the protons of the prop-1-en-1-yl group to carbons C-7 and C-8 of the quinoline core, and from the methylene protons of the ethoxy group to carbon C-8.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov It is the definitive technique for assigning the (E)-stereochemistry of the double bond in the propenyl group. A NOE would be observed between the quinoline proton at H-6 and the vinylic proton on the propenyl group, which would not be possible in the (Z)-isomer due to the larger distance.
Table 1: Predicted 2D NMR Correlations for Structural Assignment
| Technique | Expected Key Correlation | Information Gained |
|---|---|---|
| COSY | Correlation between vinylic protons of the propenyl group. | Confirms propenyl fragment connectivity. |
| Correlation between -CH₂- and -CH₃ protons of the ethoxy group. | Confirms ethoxy fragment connectivity. | |
| HSQC | Correlation of quinoline ring protons to their respective carbons. | Assigns protonated carbons of the quinoline core. |
| HMBC | Correlation from ethoxy -CH₂- protons to quinoline C-8. | Confirms ethoxy group is attached to C-8. |
| Correlation from propenyl vinylic proton to quinoline C-7. | Confirms propenyl group is attached to C-7. |
| NOESY | Correlation between quinoline H-6 and a propenyl vinylic proton. | Confirms (E)-stereochemistry of the double bond. |
Variable Temperature (VT) NMR studies could provide insight into the dynamic processes of the molecule, such as the rotational barrier around single bonds. For (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, VT-NMR could be used to study the rotation around the C8-O bond of the ethoxy substituent. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the ethoxy protons and the adjacent aromatic proton (H-7), providing information on the energy barrier to rotation.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Molecular Formula and Structural Insights
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of a compound. rsc.org For (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, HRMS would confirm the molecular formula C₁₄H₁₅NO by matching the measured mass of the molecular ion (M⁺˙) to its calculated exact mass with high precision.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to study the fragmentation pathways. rsc.org This analysis provides structural confirmation by breaking the molecule into smaller, identifiable pieces. The fragmentation of the quinoline core itself typically involves the loss of HCN. rsc.org For the substituted molecule, characteristic fragmentation patterns would be expected.
Predicted Fragmentation Pathway:
Loss of an ethyl radical: A common fragmentation for ethoxy aromatics is the cleavage of the ethyl group, leading to a prominent [M - 29]⁺ ion.
Loss of ethylene (B1197577): A McLafferty-type rearrangement could lead to the loss of a neutral ethylene molecule (C₂H₄), resulting in an [M - 28]⁺˙ ion corresponding to 7-(prop-1-en-1-yl)quinolin-8-ol.
Loss of a methyl radical: Fragmentation of the propenyl side chain could involve the loss of a methyl radical (•CH₃) to give an [M - 15]⁺ ion.
These predicted fragmentation patterns help to confirm the presence and connectivity of the ethoxy and propenyl substituents. nih.govrsc.orgnih.govresearchgate.net
Table 2: Predicted Key Fragments in Mass Spectrometry
| m/z (Predicted) | Lost Fragment | Proposed Fragment Structure |
|---|---|---|
| 213.1154 | - | Molecular Ion [C₁₄H₁₅NO]⁺˙ |
| 198.0919 | •CH₃ | [M - CH₃]⁺ |
| 185.0841 | C₂H₄ | [M - C₂H₄]⁺˙ (8-hydroxy-7-propenylquinoline) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure Elucidation
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. mdpi.com For (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, the spectra would display a combination of bands corresponding to the quinoline core and its two substituents.
Aromatic Region: C-H stretching vibrations for the aromatic protons would appear above 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the quinoline ring system would be observed in the 1620-1450 cm⁻¹ region. researchgate.net
Aliphatic Region: C-H stretching vibrations for the ethoxy and propenyl methyl and methylene groups would be found in the 2980-2850 cm⁻¹ range.
Key Functional Groups: A strong band corresponding to the C-O-C asymmetric stretch of the ethoxy group would be expected around 1250-1200 cm⁻¹. The C=C stretch of the (E)-propenyl group would likely appear around 1670-1660 cm⁻¹. A strong out-of-plane C-H bending vibration near 965 cm⁻¹ would be characteristic of the (E)-disubstituted alkene, providing further evidence for its stereochemistry. illinois.edu
Table 3: Predicted Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic (Quinoline) |
| 2980-2850 | C-H stretch | Aliphatic (Ethoxy, Propenyl) |
| 1670-1660 | C=C stretch | Alkene (Propenyl) |
| 1620-1450 | C=C, C=N stretch | Aromatic (Quinoline skeleton) |
| 1250-1200 | C-O-C stretch | Ether (Ethoxy) |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy provides information about the electronic structure of a molecule and its photophysical properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is determined by the conjugated π-system of the molecule. The quinoline ring system itself has characteristic π → π* transitions. researchgate.net The presence of the electron-donating ethoxy group at C-8 and the conjugated prop-1-en-1-yl group at C-7 would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline. mdpi.com The spectrum would likely show multiple bands in the UV-A and UV-B regions, corresponding to the various electronic transitions within the extended chromophore. nih.gov
Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. nih.gov Upon excitation at a wavelength corresponding to an absorption maximum, the molecule may emit light at a longer wavelength (a phenomenon known as Stokes shift). Fluorescence spectroscopy would be used to determine the emission maximum (λ_em), fluorescence quantum yield, and fluorescence lifetime. These properties are highly sensitive to the molecular structure and the local environment, and they are critical for applications in materials science and as biological probes.
Chemical Reactivity and Derivatization of the E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline Scaffold
Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
The quinoline ring system of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group at the C-8 position. This activation, however, is tempered by the deactivating nature of the quinoline nitrogen. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions.
The powerful ortho,para-directing influence of the C-8 ethoxy group would be expected to strongly activate the C-7 and C-5 positions. organicchemistrytutor.comyoutube.com However, with the C-7 position already substituted, electrophilic attack is most likely to be directed to the C-5 position. The prop-1-en-1-yl group at C-7, being a weakly activating group, would also favor ortho and para substitution, further reinforcing the preference for the C-5 position.
Common electrophilic aromatic substitution reactions that could be applied to this scaffold include nitration, halogenation, Friedel-Crafts alkylation, and acylation. The specific conditions for these reactions would need to be carefully optimized to achieve the desired regioselectivity and avoid unwanted side reactions on the propenyl group.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents and Conditions | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | (E)-8-Ethoxy-5-nitro-7-(prop-1-en-1-yl)quinoline |
| Bromination | Br₂, FeBr₃ | (E)-5-Bromo-8-ethoxy-7-(prop-1-en-1-yl)quinoline |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | (E)-5-Acyl-8-ethoxy-7-(prop-1-en-1-yl)quinoline |
Functionalization Reactions of the Prop-1-en-1-yl Moiety
The prop-1-en-1-yl substituent offers a rich site for a variety of chemical transformations, allowing for the introduction of new functional groups and the extension of the carbon skeleton.
Olefin Metathesis and Modification Reactions
Olefin metathesis provides a powerful tool for the modification of the propenyl group. wikipedia.orglibretexts.org Cross-metathesis with other olefins can introduce a wide range of new substituents at this position. Ring-closing metathesis could also be employed if a second olefinic group is introduced elsewhere in the molecule, leading to the formation of novel ring systems fused to the quinoline core.
Stereocontrolled Addition Reactions to the Alkene
The double bond of the prop-1-en-1-yl group is susceptible to a variety of addition reactions. Of particular interest are stereocontrolled additions that can introduce chirality into the molecule. For instance, Sharpless asymmetric dihydroxylation could be used to create vicinal diols with a defined stereochemistry. wikipedia.orgyoutube.com Other potential transformations include epoxidation, hydrogenation, and hydroboration-oxidation, each providing access to different functional groups.
Table 2: Potential Functionalization of the Prop-1-en-1-yl Group
| Reaction | Reagents and Conditions | Product Functional Group |
| Asymmetric Dihydroxylation | OsO₄, NMO, chiral ligand (e.g., AD-mix-β) | Vicinal Diol |
| Epoxidation | m-CPBA | Epoxide |
| Hydrogenation | H₂, Pd/C | Propyl group |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Alcohol |
Transformations Involving the Ethoxy Group at C-8
The C-8 ethoxy group, while generally stable, can be cleaved under specific conditions to yield the corresponding 8-hydroxyquinoline (B1678124) derivative. wikipedia.orgmasterorganicchemistry.comunizin.orglibretexts.orglibretexts.org This transformation is typically achieved using strong acids such as HBr or HI. The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, or as a chelating site in the formation of metal complexes. nih.govresearchgate.netscispace.com
Regioselectivity and Chemoselectivity in Complex Chemical Transformations of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
Given the multiple reactive sites in (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, achieving regioselectivity and chemoselectivity is a key challenge in its synthetic manipulation. acs.orgmdpi.comnih.govscilit.comacs.org For instance, when performing reactions on the propenyl group, care must be taken to choose reagents that will not react with the quinoline ring or the ethoxy group. Conversely, reactions targeting the quinoline ring must be conducted under conditions that leave the alkene and ether functionalities intact. The choice of catalysts, protecting groups, and reaction conditions will be paramount in directing the outcome of complex transformations.
Design and Synthesis of Complex Polycyclic or Hybrid Quinoline-Based Scaffolds
The functional handles present in (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline make it an attractive starting material for the construction of more complex molecular architectures. informahealthcare.comtandfonline.comrsc.orgresearchgate.nettandfonline.com The propenyl group can participate in cycloaddition reactions or be elaborated into a new ring system. The quinoline nitrogen can be quaternized or oxidized, and the aromatic core can be further functionalized and used as a building block for the synthesis of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Exploration of Advanced Applications of E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline in Material Science and Catalysis
Coordination Chemistry and Ligand Design with (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline
The presence of a nitrogen atom in the quinoline (B57606) ring and an oxygen atom in the ethoxy group at the 8-position makes (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline an excellent candidate for a bidentate ligand in coordination chemistry. scirp.orgnih.gov The design of ligands based on this scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn dictates their subsequent applications.
The synthesis of metal complexes with (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline can be achieved through the reaction of the ligand with various metal salts in a suitable solvent. The choice of the metal precursor and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the final structure and properties of the complex. Based on studies of similar 8-hydroxyquinoline (B1678124) derivatives, it is anticipated that this ligand would readily form stable complexes with a range of transition metal ions, including but not limited to Cu(II), Zn(II), Ni(II), and Co(II). researchgate.netscirp.org
The characterization of these newly synthesized metal complexes is paramount to understanding their structure and bonding. A suite of advanced analytical techniques is typically employed for this purpose:
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is instrumental in confirming the coordination of the ligand to the metal ion. A shift in the characteristic vibrational frequencies of the C=N bond in the quinoline ring and the C-O bond of the ethoxy group upon complexation provides direct evidence of bonding.
UV-Visible Spectroscopy: The electronic transitions within the ligand and the d-d transitions of the metal ion can be studied using UV-Vis spectroscopy. The changes in the absorption spectra upon complexation can provide insights into the geometry of the metal center.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand will be altered upon coordination to the metal.
Mass Spectrometry: Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the mass-to-charge ratio of the complex, thereby confirming its composition and stoichiometry. nih.gov
A hypothetical reaction for the synthesis of a metal complex with (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline is depicted below:
n (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline + MClₓ → [M((E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline)ₙ]Clₓ
| Metal Ion (M) | Potential Stoichiometry (Ligand:Metal) | Anticipated Geometry |
| Cu(II) | 2:1 | Square Planar |
| Ni(II) | 2:1 (with 2 solvent molecules) | Octahedral |
| Co(II) | 2:1 (with 2 solvent molecules) | Octahedral |
| Zn(II) | 2:1 | Tetrahedral or Octahedral |
The (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline ligand is expected to act as a bidentate chelating agent, coordinating to a metal ion through the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group to form a stable five-membered chelate ring. This bidentate coordination is a common feature of 8-substituted quinoline derivatives. scirp.orgnih.gov
The investigation of these binding modes and geometries is crucial for designing complexes with specific properties, for example, in the development of new materials with desired optical or magnetic properties, or in the design of efficient catalysts where the geometry around the metal center can dictate the catalytic activity and selectivity.
Application as a Core Unit in Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. The unique structural features of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline make it an attractive building block for the construction of such assemblies.
The self-assembly of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline into ordered supramolecular structures is likely to be driven by a combination of non-covalent interactions, including:
π-π Stacking: The planar aromatic quinoline ring is susceptible to π-π stacking interactions, which can lead to the formation of one-dimensional columns or other ordered aggregates. oup.com
Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, the possibility of forming C-H···O or C-H···N interactions exists, which can contribute to the stability of the assembly.
By carefully controlling factors such as solvent polarity, temperature, and concentration, it may be possible to direct the self-assembly of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline into specific morphologies, such as nanofibers, nanorods, or vesicles. rsc.org These self-assembled materials could find applications in areas such as organic electronics, sensing, and drug delivery. For example, the formation of organogels from a quinoline derivative has been reported, demonstrating the potential for these molecules to create soft materials with interesting properties. rsc.orgrsc.org
Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. numberanalytics.com While (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline itself is not a typical host molecule, it can be incorporated into larger macrocyclic structures or polymers that can act as hosts.
Furthermore, the quinoline ring system can participate in host-guest interactions as a guest. For example, it has been shown that quinolinium salts can be encapsulated by polyethylene (B3416737) glycol molecules through supramolecular interactions. nih.govresearchgate.net This type of host-guest interaction can be used to control the reactivity of the quinoline derivative, as demonstrated in solvent-regulated asymmetric hydrogenation reactions. nih.govresearchgate.net The ethoxy and prop-1-en-1-yl groups can be further functionalized to enhance the binding affinity and selectivity towards specific guest molecules.
| Host Molecule Type | Potential Guest for (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline-based Host | Driving Interaction |
| Cyclodextrins | Small hydrophobic molecules | Hydrophobic interactions |
| Calixarenes | Metal ions, small organic molecules | Ion-dipole, hydrophobic interactions |
| Crown Ethers | Metal cations (e.g., K⁺, Na⁺) | Ion-dipole interactions |
Role of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline in Catalytic Systems
The ability of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline to form stable complexes with a variety of transition metals makes it a promising ligand for catalysis. nih.gov The electronic and steric properties of the ligand can be tuned to optimize the performance of the catalyst for a specific reaction.
Metal complexes of quinoline derivatives have been successfully employed as catalysts in a range of organic transformations. For instance, copper(II) complexes of quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.org In these systems, the ligand stabilizes the copper center and facilitates the redox cycling required for the catalytic process.
Furthermore, chiral quinoline-containing ligands are widely used in asymmetric catalysis to produce enantiomerically pure compounds. thieme-connect.com For example, chiral ruthenium diamine complexes with quinoline motifs have been used for the asymmetric hydrogenation of quinolines. nih.govresearchgate.net The (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline scaffold could be modified to introduce chirality, for instance, by using a chiral starting material for the synthesis of the prop-1-en-1-yl group. Such chiral ligands could then be used to prepare catalysts for a variety of asymmetric reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions.
The prop-1-en-1-yl group also offers a site for further functionalization or for anchoring the catalytic complex to a solid support, which would facilitate catalyst separation and recycling, a key aspect of green chemistry.
| Catalytic Reaction | Potential Metal Center | Role of the Ligand |
| Atom Transfer Radical Addition (ATRA) | Copper(II) | Stabilizes the metal center, facilitates redox cycling |
| Asymmetric Hydrogenation | Ruthenium(II) | Induces enantioselectivity, tunes catalyst activity |
| Cross-Coupling Reactions | Palladium(0), Nickel(0) | Stabilizes the low-valent metal, influences reductive elimination |
Asymmetric Catalysis
While direct studies on the chiral variants of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline are not extensively documented, the broader class of quinoline derivatives has shown significant promise in asymmetric catalysis. The nitrogen atom in the quinoline ring and the adjacent ethoxy group at the C-8 position can act as a bidentate ligand, capable of coordinating with various transition metals to form chiral catalysts.
The development of chiral chelating nitrogen-donor ligands is a cornerstone of asymmetric catalysis, with a multitude of highly enantioselective transformations relying on such systems. nih.gov For instance, chiral diamines derived from an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for the asymmetric transfer hydrogenation of specific substrates. nih.govresearchgate.net These studies highlight the potential of the 8-substituted quinoline framework in creating a chiral environment around a metal center.
In a hypothetical scenario, a chiral variant of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline could be synthesized, for example, by introducing a chiral center in the prop-1-en-1-yl side chain or by utilizing a chiral auxiliary during its synthesis. Such a chiral ligand could then be complexed with a suitable metal, such as iridium or rhodium, which are commonly used in asymmetric hydrogenation reactions. dntb.gov.uabirmingham.ac.uk The resulting chiral metal complex could potentially catalyze a variety of asymmetric transformations, including the reduction of prochiral ketones or imines to their corresponding chiral alcohols or amines. The electronic properties of the ethoxy and prop-1-en-1-yl substituents would likely influence the catalytic activity and enantioselectivity of such a system.
| Catalyst Component | Potential Role in Asymmetric Catalysis | Relevant Research on Analogous Systems |
| 8-Ethoxyquinoline (B73301) Moiety | Bidentate chelation to a metal center, influencing the electronic environment. | 8-substituted quinolines used in various catalytic systems. scispace.com |
| Chiral Prop-1-en-1-yl Side Chain (Hypothetical) | Inducing chirality in the resulting metal complex. | Chiral diamines on a tetrahydroquinoline backbone. nih.govresearchgate.net |
| Transition Metal (e.g., Ir, Rh) | Catalytic center for asymmetric transformations. | Widely used in asymmetric hydrogenation. dntb.gov.uabirmingham.ac.uk |
Chemo- and Regioselective Catalysis
The substitution pattern of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline makes it an interesting candidate for directing chemo- and regioselective catalytic reactions. The 8-ethoxy group, in particular, can act as a directing group, influencing the position of further functionalization on the quinoline ring.
Research on 8-amidoquinolines has demonstrated the utility of the 8-position substituent in directing C-H functionalization. For example, iron(III)-catalyzed halogenation of 8-amidoquinolines in water proceeds with high regioselectivity to afford 5-halogenated products. mdpi.com This selectivity is attributed to the chelation of the iron catalyst by the nitrogen of the quinoline and the amide group at the 8-position. By analogy, the 8-ethoxy group in (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, in concert with the quinoline nitrogen, could direct the regioselective functionalization of the C-5 position.
Furthermore, the prop-1-en-1-yl group at the C-7 position offers a site for chemoselective transformations. This alkene functionality could potentially undergo a variety of reactions, such as hydrogenation, oxidation, or cross-coupling, without affecting the aromatic quinoline core, depending on the chosen catalytic system. The interplay between the directing effect of the 8-ethoxy group and the reactivity of the 7-alkenyl group could allow for precise and controlled modifications of the molecule, leading to the synthesis of complex, highly functionalized quinoline derivatives.
| Functional Group | Potential Role in Chemo- and Regioselectivity | Supporting Evidence from Related Compounds |
| 8-Ethoxy Group | Directing group for regioselective C-H functionalization at the C-5 position. | Iron-catalyzed regioselective halogenation of 8-amidoquinolines. mdpi.com |
| 7-(prop-1-en-1-yl) Group | Site for chemoselective reactions (e.g., hydrogenation, oxidation). | General reactivity of alkenyl groups in the presence of quinoline moieties. |
Integration into Polymeric Structures or Functional Materials
The unique electronic and structural features of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline suggest its potential for integration into advanced materials, such as polymers and optoelectronic devices.
The prop-1-en-1-yl group on the quinoline ring provides a handle for polymerization. This vinyl-like functionality could potentially undergo polymerization through various mechanisms, including radical, cationic, or ring-opening metathesis polymerization (ROMP), to produce polymers with quinoline units pendant to the polymer backbone. The resulting polymers would be expected to exhibit interesting properties derived from the quinoline moiety, such as thermal stability, specific optical properties, and the ability to coordinate with metal ions.
Alternatively, the quinoline ring itself can be incorporated into a polymer backbone through step-growth polymerization methods. For instance, if the quinoline monomer were bifunctionalized with reactive groups, it could be condensed with other monomers to form a conjugated polymer. Such polymers containing quinoline units are of interest for their potential electronic and photophysical properties.
Quinoline derivatives have been investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.org 8-Hydroxyquinoline and its derivatives are well-known for their use as electron carriers and fluorescent chemosensors. scispace.comrroij.com
Functionalized quinolines with a donor/acceptor–acceptor–donor (D/A–A–D) architecture have been designed and analyzed as active layers for p-channel organic field-effect transistors. rsc.orgrsc.org These studies have shown that by modifying the substituents on the quinoline core, it is possible to modulate the electronic properties and device performance. rsc.org
(E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline possesses both electron-donating (ethoxy group) and π-conjugated (prop-1-en-1-yl and quinoline ring) components, which are desirable features for materials used in optoelectronic devices. The ethoxy group can enhance solubility and influence the highest occupied molecular orbital (HOMO) energy level, while the extended π-system of the prop-1-en-1-yl quinoline core can facilitate charge transport.
The potential performance of this compound in an electronic device can be conceptually framed based on the performance of similar functionalized quinolines.
| Device Parameter | Influencing Structural Feature | Observed in Analogous Systems |
| Charge Carrier Mobility | Extended π-conjugation from the quinoline and prop-1-en-1-yl groups. | Functionalized quinolines exhibiting p-channel transistor behavior with hole mobilities up to 0.0032 cm²/V·s. rsc.orgrsc.org |
| HOMO/LUMO Energy Levels | Electron-donating ethoxy group and the overall molecular architecture. | Substituents on the quinoline core effectively modulate electronic properties. rsc.org |
| Solution Processability | The ethoxy group can enhance solubility in organic solvents. | Introduction of ester groups improves solubility for device fabrication. rsc.org |
In a theoretical OFET device, a thin film of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline could be deposited as the active layer. Upon application of a gate voltage, the π-conjugated system could facilitate the movement of charge carriers, leading to transistor behavior. The specific performance would depend on factors such as the thin-film morphology and the interface with the dielectric and electrode materials.
Future Research Directions and Unexplored Avenues for E 8 Ethoxy 7 Prop 1 En 1 Yl Quinoline Research
Development of Novel and Highly Sustainable Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses being well-established. nih.govijpsjournal.comiipseries.org However, these traditional approaches often suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and low atom economy. nih.govacs.org The future of quinoline synthesis, including for (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, lies in the development of greener and more sustainable methodologies. nih.govresearchgate.netacs.org
Key areas for advancement include:
Transition-Metal-Catalyzed C-H Activation: Direct C-H functionalization is a powerful tool for the regioselective synthesis of quinolines, offering atom and step economy. nih.govmdpi.com Research into novel catalysts, particularly those based on earth-abundant metals like iron and cobalt, could lead to more cost-effective and environmentally friendly syntheses. mdpi.com
Green Catalysts and Solvents: The use of recyclable catalysts, such as nanocatalysts and solid acid catalysts, can significantly reduce waste and improve the sustainability of quinoline synthesis. acs.orgresearchgate.netnih.govrsc.org Exploring reactions in greener solvents like water, ethanol, or ionic liquids is another crucial avenue. ijpsjournal.comresearchgate.net
Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and efficiency compared to traditional batch methods. organic-chemistry.orgresearchgate.net Developing flow syntheses for quinoline derivatives can facilitate large-scale production for practical applications. organic-chemistry.orgacs.org
Photocatalysis and Microwave-Assisted Synthesis: These energy-efficient techniques can accelerate reaction times and improve yields, offering a greener alternative to conventional heating methods. nih.govijpsjournal.commdpi.com
Table 1: Comparison of Traditional and Modern Synthetic Approaches for Quinolines
| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Modern Green Methods |
| Reaction Conditions | Often harsh (high temperatures, strong acids/bases) nih.gov | Milder conditions, often at room temperature mdpi.com |
| Catalysts | Often stoichiometric reagents nih.gov | Catalytic amounts of transition metals, nanocatalysts, or biocatalysts acs.orgnih.gov |
| Solvents | Often hazardous organic solvents nih.gov | Greener solvents like water, ethanol, or solvent-free conditions ijpsjournal.comresearchgate.net |
| Atom Economy | Can be low due to by-product formation | Generally higher, with less waste generated organic-chemistry.org |
| Scalability | Can be challenging and hazardous acs.org | More amenable to scalable flow chemistry processes organic-chemistry.orgresearchgate.net |
Advanced Mechanistic Insights into Complex and Unconventional Reactions
A deeper understanding of the reaction mechanisms governing the synthesis and functionalization of quinolines is essential for the rational design of more efficient and selective transformations. While the general pathways of many classical quinoline syntheses are understood, the intricacies of modern catalytic systems often remain a "black box." iipseries.org
Future research should focus on:
In-situ Spectroscopic Studies: Techniques like NMR, IR, and X-ray absorption spectroscopy can provide real-time information about the formation of intermediates and the catalyst's active state.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to elucidate reaction pathways, transition states, and the origins of regioselectivity in complex reactions. nih.gov
Isotope Labeling Studies: These experiments can definitively track the movement of atoms throughout a reaction, providing invaluable mechanistic data.
Exploring Unconventional Reactivity: The unique electronic and steric environment of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline may lead to unconventional reactivity. For instance, the interplay between the ethoxy and propenyl groups could direct C-H activation to unusual positions or facilitate novel cyclization reactions.
Expansion into New Frontier Areas of Materials Science and Supramolecular Chemistry
The quinoline scaffold is not only a privileged structure in medicinal chemistry but also a versatile building block in materials science. nih.govacs.org The specific substitution pattern of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline suggests potential applications in areas beyond biology.
Promising avenues for exploration include:
Organic Light-Emitting Diodes (OLEDs): The conjugated π-system of the quinoline ring makes it a candidate for use in organic electronic materials. The ethoxy and propenyl substituents can be modified to tune the compound's photophysical properties, such as its emission color and quantum yield.
Sensors: The nitrogen atom in the quinoline ring can act as a binding site for metal ions or other analytes. The electronic properties of the molecule, and thus its fluorescence or color, may change upon binding, forming the basis for a chemical sensor.
Supramolecular Assemblies: The planar nature of the quinoline ring and the potential for hydrogen bonding and π-π stacking interactions make it an excellent candidate for the construction of complex supramolecular architectures. acs.org These assemblies could have applications in areas such as catalysis, molecular recognition, and drug delivery.
Coordination Chemistry: 8-Alkoxyquinolines can act as ligands for a variety of metal ions. nih.gov The resulting coordination complexes could have interesting magnetic, optical, or catalytic properties.
Computational Design and Prediction of Novel Derivatives with Tailored Reactivity or Performance
The advent of powerful computational tools has revolutionized the process of drug discovery and materials design. mdpi.com In silico methods can be used to predict the properties of novel (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline derivatives, allowing for the rational design of compounds with enhanced activity or specific characteristics. nih.gov
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of quinoline derivatives with their biological activity or physical properties. nih.govjlu.edu.cnresearchgate.nettandfonline.comnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: This technique can be used to predict the binding mode and affinity of quinoline derivatives to a biological target, such as an enzyme or receptor. nih.govnih.govrsc.org This information can guide the design of more potent inhibitors or agonists.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of quinoline derivatives and their interactions with their environment over time. nih.govresearchgate.net This can be useful for understanding protein-ligand binding, membrane permeability, and other dynamic processes.
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govnih.govresearchgate.netirb.hr This allows for the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, reducing the attrition rate in drug development.
Table 2: In Silico Tools for the Design and Evaluation of Quinoline Derivatives
| Computational Method | Application | Predicted Properties |
| QSAR | Predict biological activity or physical properties | Potency (IC50, EC50), solubility, etc. nih.govresearchgate.net |
| Molecular Docking | Predict binding mode and affinity to a target | Binding energy, protein-ligand interactions nih.govrsc.org |
| Molecular Dynamics | Simulate dynamic behavior | Conformational changes, binding stability nih.govresearchgate.net |
| ADMET Prediction | Predict pharmacokinetic and toxicity profiles | Absorption, metabolism, toxicity nih.govirb.hr |
Overcoming Synthetic Challenges and Scalability Issues for Practical Research Applications
While the development of novel synthetic methods is crucial, addressing the practical challenges of synthesis and scalability is equally important for translating research findings into real-world applications.
Future efforts should be directed towards:
Robust and Scalable Syntheses: Developing synthetic routes that are not only efficient and sustainable but also robust and readily scalable is paramount. This includes minimizing the use of expensive or hazardous reagents and simplifying purification procedures. acs.org
Purification Strategies: The purification of quinoline derivatives, particularly the separation of isomers, can be a significant bottleneck. Research into more efficient purification techniques, such as supercritical fluid chromatography or the use of scavenger resins, is needed.
Gram-Scale Synthesis: Demonstrating the feasibility of a synthetic route on a gram scale is a critical step towards its practical application. organic-chemistry.orgnih.govacs.orgresearchgate.net This often requires optimization of reaction conditions and workup procedures.
Q & A
Q. What are the recommended synthetic routes for (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline, and how can reaction conditions be optimized?
The synthesis of quinoline derivatives typically involves cyclization, substitution, or cross-coupling reactions. For (E)-8-Eethoxy-7-(prop-1-en-1-yl)quinoline, a Wittig reaction or Heck coupling could introduce the prop-1-en-1-yl group at position 7, followed by ethoxy substitution at position 8 using nucleophilic aromatic substitution. Optimization should focus on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–120°C for cross-coupling), and catalysts (e.g., Pd/C for Heck reactions). Purification via column chromatography with hexane/ethyl acetate gradients is standard .
Q. What safety protocols should be followed when handling (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline in the laboratory?
Due to limited toxicological data, assume acute toxicity risks. Use fume hoods for weighing and synthesis, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse skin with soap/water for 15 minutes and eyes with saline solution for 20 minutes. Store the compound in a desiccator under inert gas (e.g., argon) to prevent degradation .
Q. How can the purity and structural integrity of synthesized (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline be verified?
Combine analytical techniques:
- HPLC/GC-MS : Assess purity (>95% recommended for biological assays).
- NMR (¹H/¹³C) : Confirm substituent positions and stereochemistry (e.g., E-configuration via coupling constants in ¹H NMR).
- FT-IR : Identify functional groups (e.g., C-O stretch for ethoxy at ~1250 cm⁻¹). Cross-reference with computational predictions (DFT for vibrational modes) to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Screen for antimicrobial activity using broth microdilution (MIC against S. aureus or E. coli), antimalarial activity via Plasmodium lactate dehydrogenase assay, and cytotoxicity via MTT assays on HEK-293 cells. Use positive controls (e.g., chloroquine for antimalarial, ampicillin for antibacterial) to validate results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline?
Systematically modify substituents:
- Replace the ethoxy group with bulkier alkoxy chains (e.g., isopropoxy) to enhance lipophilicity.
- Introduce electron-withdrawing groups (e.g., nitro) at position 2 to modulate quinoline’s π-electron density. Test derivatives against target enzymes (e.g., Mycobacterium tuberculosis ATP synthase for antitubercular activity). Use molecular docking (AutoDock Vina) to predict binding affinities and guide synthesis .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum content). Standardize protocols:
Q. How can computational methods predict the pharmacokinetic properties of (E)-8-Ethoxy-7-(prop-1-en-1-yl)quinoline derivatives?
Use QSAR models (e.g., SwissADME) to estimate logP (optimal range: 2–3.5), aqueous solubility, and CYP450 inhibition. Molecular dynamics simulations (GROMACS) can assess blood-brain barrier penetration. Validate predictions with in vitro Caco-2 permeability assays .
Q. What advanced spectroscopic techniques characterize intermolecular interactions in quinoline derivatives?
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions in 8-hydroxyquinoline analogs).
- Solid-state NMR : Probe π-π stacking in amorphous phases.
- UV-Vis titration : Quantify metal-chelation capacity (e.g., with Fe³⁺ or Cu²⁺), relevant for antimicrobial mechanisms .
Q. How do stereochemical variations (E/Z isomerism) affect biological activity?
Separate isomers via chiral HPLC or crystallization. Compare activities using dose-response assays. The E-configuration typically enhances planar rigidity, improving intercalation with DNA or enzyme active sites. Circular dichroism (CD) can correlate stereochemistry with target binding .
Q. What methodologies optimize yield in large-scale synthesis without compromising purity?
Implement flow chemistry for precise temperature/pressure control. Use immobilized catalysts (e.g., Pd on mesoporous silica) for Heck reactions. Monitor reaction progress in real-time via inline FT-IR. Crystallize the product using antisolvent precipitation (e.g., water in DMSO) to bypass column chromatography .
Methodological Notes
- Data Presentation : Use scientific notation for concentrations (e.g., 2.4 × 10⁻⁴ M instead of 0.00024 M) and bold compound identifiers (e.g., (1) ) at first mention .
- Contradictory Data : Address via standardized assays and meta-analysis .
- Safety Compliance : Document all risk assessments and PPE usage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
